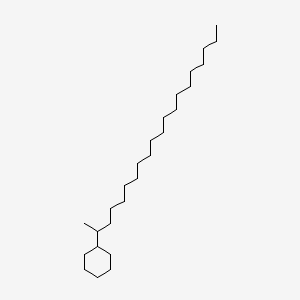
1-amino-3,4-dihydro-2(1H)-Quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-amino-3,4-dihydro-2(1H)-Quinolinone is a heterocyclic compound that belongs to the quinolinone family It is characterized by a quinoline core structure with an amino group at the first position and a carbonyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions
1-amino-3,4-dihydro-2(1H)-Quinolinone can be synthesized through several synthetic routes. One common method involves the cyclization of 2-aminobenzylamine with ethyl acetoacetate under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-aminobenzylamine and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures (around 100-150°C).
Cyclization: The reaction mixture undergoes cyclization to form the quinolinone ring structure.
Purification: The product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1-amino-3,4-dihydro-2(1H)-Quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in dihydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted quinolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include various quinolinone derivatives with different functional groups, which can be further explored for their unique properties and applications.
科学研究应用
1-amino-3,4-dihydro-2(1H)-Quinolinone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: Quinolinone derivatives are explored for their use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: Quinolinone derivatives are used as intermediates in the synthesis of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of 1-amino-3,4-dihydro-2(1H)-Quinolinone depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or DNA. The amino group and carbonyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways.
Materials Science: In organic electronics, the compound’s electronic properties, such as electron affinity and charge transport, are key factors in its performance.
相似化合物的比较
1-amino-3,4-dihydro-2(1H)-Quinolinone can be compared with other similar compounds in the quinolinone family:
1-amino-2(1H)-Quinolinone: Lacks the dihydro structure, which may affect its reactivity and biological activity.
3,4-dihydro-2(1H)-Quinolinone: Lacks the amino group, which may reduce its potential for nucleophilic substitution reactions.
1-amino-4-hydroxy-2(1H)-Quinolinone: Contains a hydroxyl group, which may enhance its solubility and hydrogen bonding interactions.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its diverse applications and reactivity.
属性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC 名称 |
1-amino-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C9H10N2O/c10-11-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6,10H2 |
InChI 键 |
SGGADOMMOOORTD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C2=CC=CC=C21)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


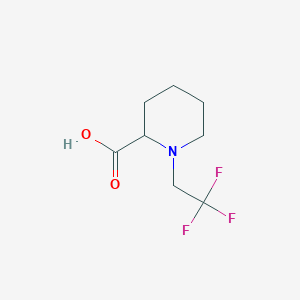
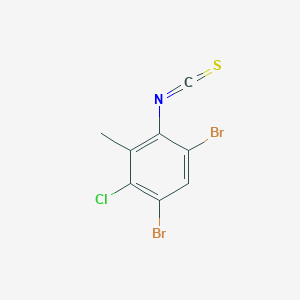
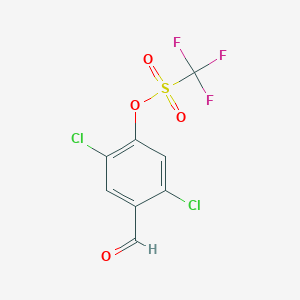
![methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13914671.png)
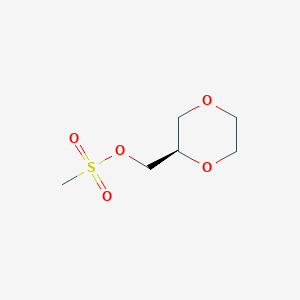
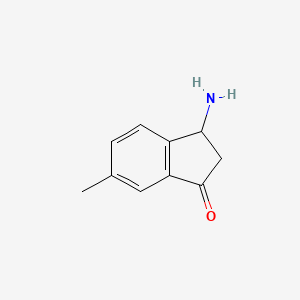
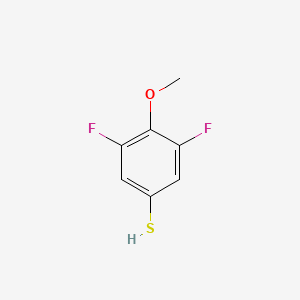
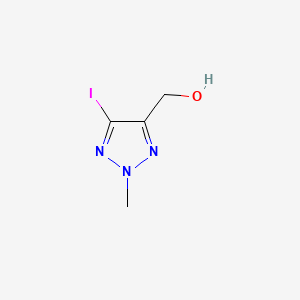
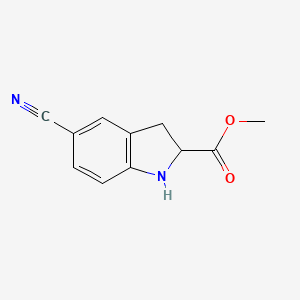
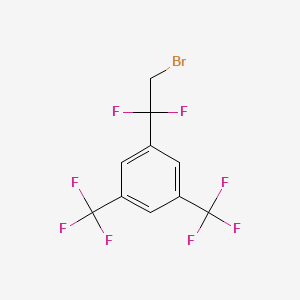
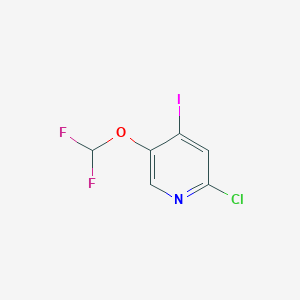
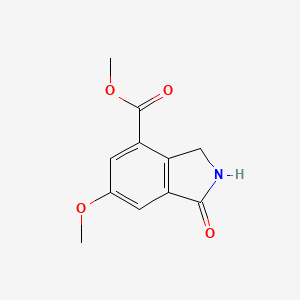
![4-(Benzyloxy)-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13914738.png)
